molecular formula C18H13N3O4S2 B2861640 N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide CAS No. 900135-17-3

N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B2861640
CAS No.: 900135-17-3
M. Wt: 399.44
InChI Key: NYFYTELPUOUOMJ-GDNBJRDFSA-N
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Description

The compound contains several functional groups including a benzodioxin, a thiazolidine ring, and a pyridine ring. The benzodioxin is a type of chemical compound consisting of a benzene ring fused to a dioxin ring . The thiazolidine is a heterocyclic compound that contains sulfur, nitrogen and three carbon atoms in a five-membered ring . The pyridine ring is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the thiazolidine ring could be involved in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of functional groups, and the conditions under which it’s stored or used .

Scientific Research Applications

Synthesis of Novel Compounds

Recent studies have focused on synthesizing novel compounds derived from benzodioxin and thiazolidinone, demonstrating significant biological activities. For example, Abu-Hashem et al. (2020) synthesized a series of new chemical structures by using benzodioxin derivatives as starting materials. These compounds were evaluated for their cyclooxygenase inhibition and exhibited potent analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study by Fadda et al. (2013) explored the synthesis of tetrahydropyrimidine-2-thione derivatives, aiming to develop compounds with enhanced biological profiles (Fadda, Bondock, Khalil, & Tawfik, 2013).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of thiazolidinone derivatives have been a significant focus of research. Verma and Verma (2022) synthesized derivatives of pyrimidine clubbed with thiazolidinone, which showed promising results against microbial strains and potent anticancer activity against HeLa Cervical cancer cell Line (Verma & Verma, 2022). Similarly, compounds synthesized by Feitoza et al. (2012) displayed significant antimicrobial and cytotoxic activities, highlighting their potential as therapeutic agents (Feitoza et al., 2012).

Development of New Inhibitors

The role of synthesized thiazolidinone derivatives in inhibiting specific protein kinases has also been investigated. Bourahla et al. (2021) reported on the synthesis of thiazolidin-4-ones and thiazol-4(5H)-ones as inhibitors of the protein kinase DYRK1A, identifying lead compounds with nanomolar inhibitory activities. These findings suggest potential applications in treating neurological or oncological disorders (Bourahla et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it could interact with biological targets such as enzymes or receptors to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c22-16(12-3-5-19-6-4-12)20-21-17(23)15(27-18(21)26)10-11-1-2-13-14(9-11)25-8-7-24-13/h1-6,9-10H,7-8H2,(H,20,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFYTELPUOUOMJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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